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molecular formula C9H12N2O3S B8770353 Ethyl 2-acetylamino-4-thiazoleacetate CAS No. 31119-05-8

Ethyl 2-acetylamino-4-thiazoleacetate

Cat. No. B8770353
M. Wt: 228.27 g/mol
InChI Key: INGKHJJPHOQNBJ-UHFFFAOYSA-N
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Patent
US06740662B1

Procedure details

Ethyl 2-(2-acetylaminothiazol-4-yl)acetate was reacted in a mixture of ethanol-1M sodium hydroxide aqueous solution (1:1) at room temperature, and then the reaction mixture was worked up and purified in a usual manner to obtain 2-(2-acetylaminothiazol-4-yl)acetic acid as a colorless solid. MS: 201.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[S:6][CH:7]=[C:8]([CH2:10][C:11]([O:13]CC)=[O:12])[N:9]=1)(=[O:3])[CH3:2]>C(O)C>[C:1]([NH:4][C:5]1[S:6][CH:7]=[C:8]([CH2:10][C:11]([OH:13])=[O:12])[N:9]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC=1SC=C(N1)CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified in a usual manner

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC=1SC=C(N1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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